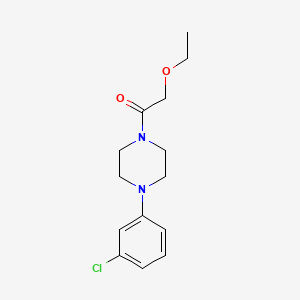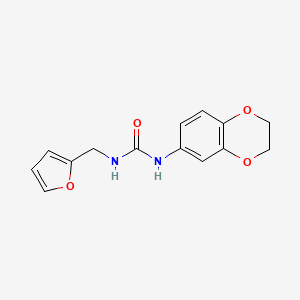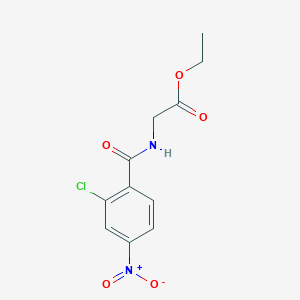
2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one
Descripción general
Descripción
2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one, also known as DPN, is a chemical compound that has been widely studied for its potential applications in scientific research. DPN is a fluorescent ligand that binds to estrogen receptors, making it a valuable tool for studying the mechanisms of estrogen signaling in cells.
Aplicaciones Científicas De Investigación
2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been used in a variety of scientific research applications, particularly in the field of estrogen signaling. 2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a selective estrogen receptor modulator (SERM) that binds to estrogen receptors alpha and beta. This makes it a valuable tool for studying the effects of estrogen on cells, as well as the mechanisms of estrogen signaling. 2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been used to study the effects of estrogen on breast cancer cells, as well as its potential applications in the treatment of osteoporosis and other estrogen-related conditions.
Mecanismo De Acción
2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one binds to estrogen receptors alpha and beta, resulting in a conformational change that allows for the recruitment of co-activators and the activation of downstream signaling pathways. This leads to the transcriptional activation of estrogen-responsive genes, which can have a variety of effects on cell growth, differentiation, and survival. 2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a higher binding affinity for estrogen receptor beta than estrogen receptor alpha, making it a valuable tool for studying the specific effects of each receptor subtype.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one are largely dependent on the specific cell type and signaling pathway being studied. 2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been shown to have anti-proliferative effects on breast cancer cells, as well as potential applications in the treatment of osteoporosis and other estrogen-related conditions. 2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments, including its high binding affinity for estrogen receptors, its selectivity for estrogen receptor beta, and its fluorescent properties. However, there are also some limitations to its use, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to other proteins and molecules.
Direcciones Futuras
There are several potential future directions for research on 2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one, including its potential applications in the treatment of estrogen-related conditions, its use as a tool for studying the mechanisms of estrogen signaling, and its potential applications in the treatment of neurodegenerative diseases. Further optimization of the synthesis method for 2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one could also lead to increased yield and purity, making it more accessible for research purposes.
Propiedades
IUPAC Name |
(4Z)-2-(3,5-ditert-butylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-23(2,3)17-12-16(13-18(14-17)24(4,5)6)21-25-20(22(27)30-21)11-15-7-9-19(10-8-15)26(28)29/h7-14H,1-6H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTXZLIMFRSRMT-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3,5-ditert-butylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B4656549.png)
![5-ethyl-N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4656554.png)
![2-chloro-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B4656561.png)
![3-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4656564.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B4656568.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4656575.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide](/img/structure/B4656589.png)
![4-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4656590.png)


![N-(4-bromo-3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656623.png)
![ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate](/img/structure/B4656631.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4656653.png)